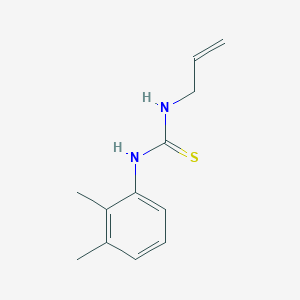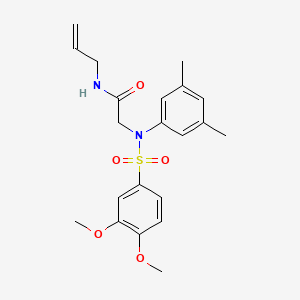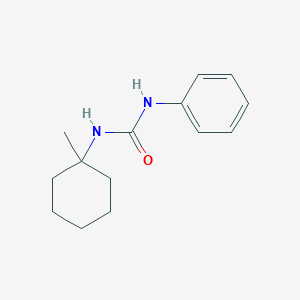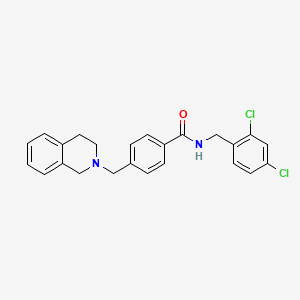![molecular formula C21H24N4O7S B4995489 N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B4995489.png)
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an imidazolidinone ring, a hydroxypropyl group, and a nitrophenyl benzene sulfonamide moiety
作用机制
未来方向
The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical properties, it could be studied for its potential therapeutic effects. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
准备方法
The synthesis of N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE involves multiple steps, starting with the formation of the imidazolidinone ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nitrophenyl benzene sulfonamide moiety through a sulfonation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
化学反应分析
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
N-[3-(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)-2-HYDROXYPROPYL]-4-METHYL-N-(2-NITROPHENYL)BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
3-[(4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL)METHYL]BENZONITRILE: Similar imidazolidinone structure but different functional groups.
4-[3-(4-HYDROXYBUTYL)-4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL]-2-(TRIFLUOROMETHYL)BENZONITRILE: Similar imidazolidinone structure with additional functional groups.
N,N’-METHYLENEBIS[N’-3-(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]UREA: Contains imidazolidinone rings and urea groups.
属性
IUPAC Name |
N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-14-8-10-16(11-9-14)33(31,32)24(17-6-4-5-7-18(17)25(29)30)13-15(26)12-23-19(27)21(2,3)22-20(23)28/h4-11,15,26H,12-13H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZWLBGSEKAGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=O)C(NC2=O)(C)C)O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
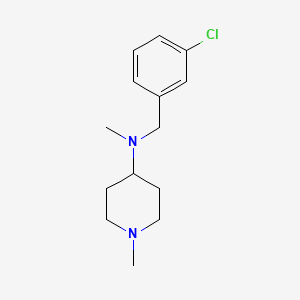
![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4995413.png)

![2-hydroxy-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4995428.png)
![ETHYL 4-{3-[(1-BENZYL-4-PIPERIDYL)AMINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE](/img/structure/B4995443.png)
![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)
![5-(4-HYDROXYPHENYL)-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE](/img/structure/B4995460.png)
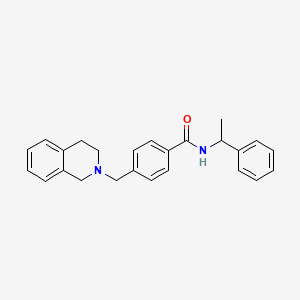
![1-[3-(2,6-Dichlorophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4995467.png)
